Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used for preparing 2-substituted 1H-indole-3-carboxylate derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and copper iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar synthetic routes.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives.
Ethyl 5-chloro-2-indolecarboxylate: Used in the synthesis of anti-allergic agents.
These compounds share similar indole structures but differ in their specific substituents and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7(2)14-10-5-4-8(13)6-9(10)11/h4-6,14H,3H2,1-2H3 |
InChI Key |
CRAGJZCFSWGOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
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